Bis(2-methoxyethyl)aminosulfur trifluoride
Overview
Description
Bis(2-methoxyethyl)aminosulfur trifluoride (BET-SF) is an organosulfur compound that is used in a variety of scientific and industrial applications. BET-SF is a colorless liquid with a pungent odor and is soluble in both polar and non-polar solvents. It is a strong oxidizing agent and is used as a catalyst in organic synthesis. BET-SF is also used in various biochemical and physiological studies due to its unique reactivity and selectivity.
Scientific Research Applications
Controlled Conversion in Organic Synthesis
- Synthesis of Phenylacetonitriles and Benzonitriles : Utilized for one-step synthesis of benzonitriles from phenylacetic acids, and extended to synthesize corresponding phenylacetonitriles (Kangani, Day, & Kelley, 2008).
- Facilitating Acyl Azides and Nitriles Synthesis : Effective in one-step synthesis of acyl azides from carboxylic acids, and also useful for optically active nitriles production (Kangani, Day, & Kelley, 2007).
Chemical Modification and Fluorination
- Fluorination of Thiocarbonyl Compounds : Used to convert various thiocarbonyl derivatives into gem-difluorides (Lal, Lobach, & Evans, 2000).
- Fluorination of Amino Alcohols and Diols : Demonstrated efficiency in synthesizing fluorinated chiral compounds (Singh & Shreeve, 2002).
- Direct Fluorination of Carbonyl Groups : Applied for fluorinating diaryl ketones and diaryl diketones to produce gem-difluorides and tetrafluorinated derivatives (Chang, Tewari, Adi, & Bae, 2008).
Reaction Mechanisms and Catalysis
- Reaction with Diaryl Sulfoxides : Studied for S-fluorination by activating sulfoxides, forming Ar2SF2 and Ar2SF(OTf) compounds (Laali & Borodkin, 2002).
- In Situ Generated Catalysts : Used in electrochemical oxidation for methanol oxidation catalysis (Tang, Wang, Chi, Sevilla, & Zeng, 2016).
Medicinal Chemistry and Pharmacology
- Modification of Natural Products : Modified triptolide and its analogues for enhanced cytotoxicity (Aoyagi et al., 2008).
Advanced Materials and Electrochemistry
- Ionic Liquid Based Hybrid Electrolyte : Utilized in lithium sulfur batteries (Yang et al., 2017).
Safety and Hazards
Bis(2-methoxyethyl)aminosulfur trifluoride is a highly flammable liquid and vapor. It is toxic if swallowed and may be fatal if swallowed and enters airways. It causes severe skin burns and eye damage. It may cause respiratory irritation, drowsiness, or dizziness. It is suspected of damaging the unborn child and may cause damage to organs through prolonged or repeated exposure .
Future Directions
Mechanism of Action
Target of Action
Bis(2-methoxyethyl)aminosulfur trifluoride, also known as Deoxo-Fluor, primarily targets alcohols, aldehydes, ketones, and carboxylic acids in organic compounds . It is used to convert these functional groups into their corresponding fluorinated derivatives .
Mode of Action
Deoxo-Fluor interacts with its targets by acting as a fluorinating agent . It can easily convert alcohols to alkyl fluorides, aldehydes and ketones to gem-difluorides, and carboxylic acids to acid fluorides or trifluoromethyl derivatives . This compound is a thermally stable alternative to (diethylamino)sulfur trifluoride (DAST), another fluorinating agent .
Biochemical Pathways
The biochemical pathways affected by Deoxo-Fluor are those involved in the synthesis of fluorinated organic compounds . The fluorination of these compounds can lead to changes in their chemical properties, potentially affecting their reactivity, stability, and interactions with other molecules .
Result of Action
The result of Deoxo-Fluor’s action is the production of fluorinated organic compounds . These compounds can have a variety of uses, ranging from pharmaceuticals to materials science .
properties
IUPAC Name |
2-methoxy-N-(2-methoxyethyl)-N-(trifluoro-λ4-sulfanyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14F3NO2S/c1-11-5-3-10(4-6-12-2)13(7,8)9/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APOYTRAZFJURPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14F3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074898 | |
Record name | Sulfur, trifluoro[2-methoxy-N-(2-methoxyethyl)ethanaminato-.kappa.N]-, (T-4)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
202289-38-1 | |
Record name | Deoxo-Fluor | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202289-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deoxy-fluor | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202289381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfur, trifluoro[2-methoxy-N-(2-methoxyethyl)ethanaminato-.kappa.N]-, (T-4)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sulfur, trifluoro[2-methoxy-N-(2-methoxyethyl)ethanaminato-.kappa.N]-, (T-4)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2-methoxyethyl)aminosulfur Trifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.176 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Bis(2-methoxyethyl)aminosulphur trifluoride, 50% solution in THF | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIS(2-METHOXYETHYL)AMINOSULFUR TRIFLUORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6219390VZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.